![molecular formula C17H25N5O B14147220 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine CAS No. 306325-81-5](/img/structure/B14147220.png)
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals. The reaction conditions often require the generation of hydrazoic acid in situ, which can be hazardous and requires careful handling .
Industrial Production Methods
Industrial production of tetrazole derivatives may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
化学反応の分析
Types of Reactions
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: Tetrazole derivatives are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
科学的研究の応用
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of high-energy materials, such as propellants and explosives.
作用機序
The mechanism of action of 4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxyl group, allowing it to bind to active sites of enzymes and inhibit their activity . This compound may also interact with cytochrome P450 enzymes, affecting metabolic pathways .
類似化合物との比較
Similar Compounds
1-(2,6-dimethylphenyl)-1H-tetrazole-5-amine: Shares the tetrazole ring and similar biological activities.
5-Phenyltetrazole: Another tetrazole derivative with applications in medicinal chemistry.
Tetrazole-based high-energy materials: Used in propellants and explosives.
Uniqueness
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrazole ring with an oxan-4-amine moiety makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
306325-81-5 |
|---|---|
分子式 |
C17H25N5O |
分子量 |
315.4 g/mol |
IUPAC名 |
4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine |
InChI |
InChI=1S/C17H25N5O/c1-12-7-6-8-13(2)14(12)22-15(19-20-21-22)17(18-5)9-10-23-16(3,4)11-17/h6-8,18H,9-11H2,1-5H3 |
InChIキー |
QSCGGSJEIOJUPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCOC(C3)(C)C)NC |
溶解性 |
35 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
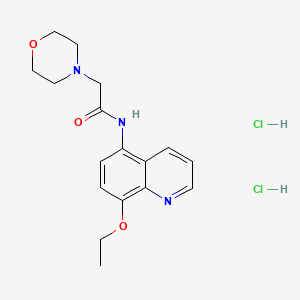
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
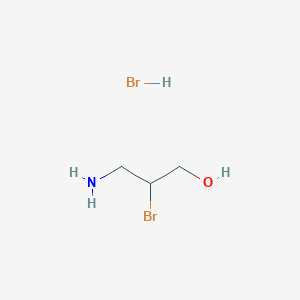

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
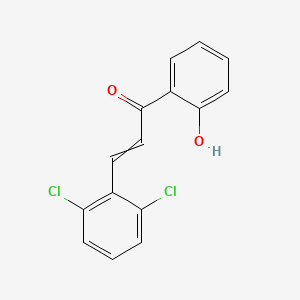
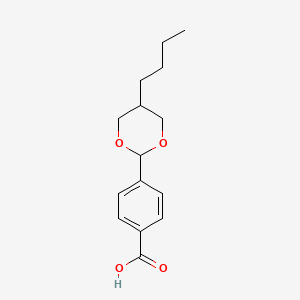
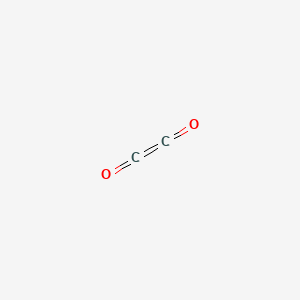
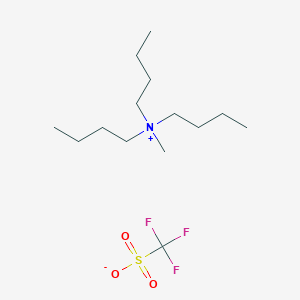

![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
